1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a dimethylamino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(dimethylamino)benzaldehyde and maleic anhydride.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C).
Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione
- 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-3,4-dione
Uniqueness
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Properties
CAS No. |
64164-81-4 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)9-4-3-5-10(8-9)14-11(15)6-7-12(14)16/h3-8H,1-2H3 |
InChI Key |
QEBBLWLBCZPCKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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